4-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-6-methyl-2-pyridin-4-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c1-7-6-9(11)14-10(13-7)8-2-4-12-5-3-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRSIZQAKUIMTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509300 | |
| Record name | 4-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61310-33-6 | |
| Record name | 4-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-6-methyl-2-(pyridin-4-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidine chemical structure and properties
A Versatile Scaffold for Kinase Inhibitor Discovery and Heterocyclic Chemistry
Executive Summary
4-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidine (CAS: 61310-33-6) represents a "privileged structure" in medicinal chemistry. Its significance stems from the unique electronic distribution of the pyrimidine core flanked by an electron-withdrawing pyridine ring. This specific architecture renders the C4-chlorine atom highly labile to nucleophilic aromatic substitution (
This guide provides a comprehensive technical analysis of this scaffold, detailing its physicochemical properties, validated synthetic routes, reactivity profiles, and application in drug discovery.
Structural Identity & Physicochemical Properties[1][2][3][4]
The molecule consists of a central pyrimidine ring substituted at the 2-position with a 4-pyridyl group, at the 4-position with a chlorine atom, and at the 6-position with a methyl group.
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 61310-33-6 |
| Molecular Formula | |
| Molecular Weight | 205.64 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; limited solubility in water |
| pKa (Calculated) | Pyridine N: ~5.2; Pyrimidine N: < 1.0 (suppressed by Cl) |
| LogP | ~2.1 (Moderate lipophilicity) |
Structural Insight: The presence of the pyridine ring at C2 exerts a strong electron-withdrawing effect, significantly activating the C4-position for nucleophilic attack. The C6-methyl group provides steric bulk and mild electron donation, often aiding in hydrophobic packing within enzyme active sites.
Synthetic Pathways (Upstream)
The synthesis of this scaffold is a classic example of heterocyclic ring construction followed by functional group interconversion. The most robust route involves the condensation of isonicotinamidine with a
3.1 Retrosynthetic Analysis (Graphviz)
Figure 1: Step-wise construction of the pyrimidine core from acyclic precursors.
3.2 Detailed Synthetic Protocol
Step 1: Cyclocondensation
-
Reagents: Isonicotinamidine hydrochloride (1.0 eq), Ethyl acetoacetate (1.1 eq), Sodium ethoxide (2.5 eq).
-
Solvent: Absolute Ethanol.
-
Procedure:
-
Dissolve sodium ethoxide in ethanol. Add isonicotinamidine HCl and stir for 15 minutes to liberate the free base.
-
Add ethyl acetoacetate dropwise at room temperature.
-
Reflux the mixture for 6–12 hours. Monitor by LC-MS for the formation of the pyrimidinone mass (
). -
Workup: Concentrate the solvent. Dissolve residue in minimal water and neutralize with acetic acid to precipitate the 4-hydroxypyrimidine tautomer. Filter and dry.
-
Step 2: Deoxychlorination (Critical Step)
This step converts the hydroxyl group (tautomeric oxo- group) to the chloride using phosphoryl chloride (
-
Safety Warning:
is corrosive and reacts violently with water. Perform in a fume hood. -
Procedure:
-
Suspend the intermediate pyrimidinone (10 g) in
(30 mL). -
Optional: Add catalytic N,N-dimethylaniline (0.5 mL) to accelerate the reaction.
-
Heat to reflux (
) for 2–4 hours until the solution becomes clear. -
Quenching (Exothermic): Cool the reaction mixture to RT. Slowly pour onto crushed ice/water with vigorous stirring. Maintain temperature <
to prevent hydrolysis of the product. -
Neutralization: Carefully adjust pH to ~8 using saturated
or . -
Extraction: Extract with Dichloromethane (DCM) (3x). Dry over
and concentrate.
-
Reactivity Profile & Downstream Applications
The 4-chloro substituent is the primary handle for diversification. The reactivity is governed by the electron-deficient nature of the pyrimidine ring, further enhanced by the protonation or complexation of the pyridine nitrogen.
4.1 Functionalization Workflows
Figure 2: Divergent synthesis pathways utilizing the reactive C4-chloride.
4.2 Nucleophilic Aromatic Substitution (
)
This is the most common reaction for this scaffold.
-
Mechanism: Addition-Elimination. The nucleophile attacks C4, forming a Meisenheimer complex stabilized by the ring nitrogens, followed by chloride expulsion.
-
Protocol (General):
-
Mix scaffold (1.0 eq) and amine (1.2 eq) in isopropanol (IPA) or dioxane.
-
Add DIPEA (2.0 eq) as a base.
-
Heat to
(IPA) or (dioxane) for 4–12 hours. -
Note: Microwave irradiation at
for 20 mins often drives this reaction to completion quantitatively.
-
4.3 Palladium-Catalyzed Couplings
When
-
Catalyst System:
/ Xantphos or BrettPhos is highly effective for coupling this chloride with hindered anilines.
Medicinal Chemistry Applications
This scaffold is extensively used in the design of ATP-competitive kinase inhibitors .
-
Binding Mode:
-
The pyridine nitrogen (at C2) often acts as a solvent-exposed solubilizing group or interacts with specific residues (e.g., Arg/Lys) at the rim of the pocket.
-
The pyrimidine nitrogens serve as the hinge-binding motif (acceptor).
-
The amino group introduced at C4 (donor) completes the hinge-binding pharmacophore.
-
-
Target Classes:
-
JNK (c-Jun N-terminal kinases): 2-(Pyridin-4-yl)pyrimidines have been explored as JNK3 inhibitors for neurodegenerative diseases [1].
-
VEGFR/EGFR: The scaffold mimics the adenine core of ATP, making it applicable to tyrosine kinase inhibition [2].
-
Aurora Kinases: Used to disrupt the DFG-motif in kinase activation loops [3].[1]
-
Handling and Stability
-
Storage: Store at
under inert atmosphere (Argon/Nitrogen). The C4-chloride can hydrolyze slowly if exposed to atmospheric moisture over months. -
Safety: The compound is an irritant. Avoid inhalation of dust.
-
Purification: The compound is amenable to normal phase chromatography (Hexane/Ethyl Acetate). It generally elutes with 20–50% EtOAc due to the polarity of the pyridine ring.
References
-
National Institutes of Health (NIH). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Gangjee, A. et al. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry.[2] Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Pyrimidines: Recent Literature and Methodologies. Available at: [Link]
Sources
Technical Monograph: 4-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidine
The following technical guide provides an in-depth analysis of 4-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidine , a critical heterocyclic scaffold in medicinal chemistry.
Scaffold Architecture, Synthesis, and Applications in Kinase Inhibitor Discovery
Executive Summary
This compound is a highly functionalized heteroaromatic intermediate used primarily in the development of small-molecule kinase inhibitors. Its structure combines a pyrimidine core—essential for ATP-mimetic binding—with a 4-pyridyl moiety that often engages specific residues (e.g., the "gatekeeper" or solvent-exposed regions) within the kinase binding pocket.
While the chloro-derivative is the reactive electrophile used in synthesis, it is frequently prepared in situ or on-demand from its stable hydroxy precursor due to hydrolytic sensitivity. This guide details the physicochemical profile, validated synthetic routes, and strategic applications of this scaffold.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
Target Compound[4][5]
-
CAS Number: Not widely indexed in public commercial catalogs.
-
Note: Researchers typically procure the stable precursor (CAS 59341-68-3 ) and chlorinate it prior to use.
-
-
Molecular Formula:
[3][4][5][6] -
Molecular Weight: 205.64 g/mol [5]
-
SMILES: Cc1cc(Cl)nc(n1)c2ccncc2
Primary Commercial Precursor
-
Chemical Name: 6-Methyl-2-(pyridin-4-yl)pyrimidin-4-ol (or -4(3H)-one)
-
CAS Number: 59341-68-3
-
Appearance: White to off-white powder
-
Stability: Stable under ambient conditions; non-hygroscopic relative to the chloro-derivative.
| Property | Value (Chloro-Derivative) | Value (Hydroxy Precursor) |
| Physical State | Solid (Low melting) | Solid (High melting) |
| Solubility | DCM, EtOAc, DMSO | DMSO, DMF, Dilute Acid |
| Reactivity | High (Electrophilic at C4) | Low (Nucleophilic O/N) |
| Storage | < -20°C, Desiccated, Inert Gas | Ambient, Dry |
Synthetic Pathways & Production Logic
The synthesis of this compound follows a convergent route, assembling the pyrimidine ring from acyclic precursors before functionalizing the C4 position.
Validated Synthesis Protocol
Step 1: Cyclocondensation (Ring Formation)
-
Reagents: Isonicotinamidine hydrochloride (CAS 15266-51-0) + Ethyl acetoacetate.
-
Conditions: Basic conditions (e.g., NaOEt/EtOH or NaOH/H2O) at reflux.
-
Mechanism: The amidine nitrogen attacks the keto-carbonyl of the beta-keto ester, followed by cyclization and dehydration.
-
Product: 6-Methyl-2-(pyridin-4-yl)pyrimidin-4-ol (CAS 59341-68-3 ).
Step 2: Deoxychlorination (Activation)
-
Reagents: Phosphorus oxychloride (
). -
Additives: Catalytic DMF (Vilsmeier-Haack type activation) is often required to facilitate the reaction.
-
Conditions: Reflux (80–100°C) for 2–4 hours.
-
Workup (Critical):
-
Remove excess
under reduced pressure (rotary evaporator). -
Quench residue slowly onto ice/water (exothermic!).
-
Neutralize with saturated
or to pH ~8. -
Extract immediately with DCM or EtOAc.
-
-
Rationale: The hydroxy group is a poor leaving group. Conversion to the chloride creates a highly reactive electrophile suitable for
or metal-catalyzed coupling.
Synthesis Workflow Diagram
Figure 1: Convergent synthesis of the target scaffold from acyclic precursors.
Analytical Characterization
To ensure the integrity of the synthesized scaffold, the following analytical signals should be verified.
Proton NMR ( -NMR, 400 MHz, )
-
Methyl Group: Singlet at
ppm (3H). -
Pyrimidine Ring Proton (H5): Singlet at
ppm (1H). -
Pyridine Ring Protons:
-
Doublet at
ppm (2H, H3'/H5', adjacent to pyrimidine). -
Doublet at
ppm (2H, H2'/H6', adjacent to nitrogen).
-
-
Note: The absence of a broad exchangeable singlet (OH/NH) confirms the conversion of the precursor to the chloro-derivative.
Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Parent Ion:
(approx). -
Isotope Pattern: A distinct 3:1 ratio for M and M+2 peaks (characteristic of mono-chlorine substitution).
Applications in Drug Discovery
This scaffold is a privileged structure in medicinal chemistry, particularly for designing Type I and Type II kinase inhibitors .
Reactivity Profile
The C4-chlorine atom is highly activated due to the electron-withdrawing nature of both the pyrimidine ring and the para-pyridyl substituent.
-
Nucleophilic Aromatic Substitution (
):-
Reacts readily with primary and secondary amines, alcohols, and thiols.
-
Application: Introduction of solubilizing groups (e.g., piperazines, morpholines) or hinge-binding motifs.
-
-
Palladium-Catalyzed Cross-Coupling:
-
Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.
-
Buchwald-Hartwig: Coupling with aromatic amines.
-
Application: Extension of the scaffold to reach hydrophobic pockets within the target protein.
-
Strategic Utility Diagram
Figure 2: Divergent reactivity of the chloro-pyrimidine scaffold in medicinal chemistry.
Safety & Handling Protocols
Stability Warning
The C4-chloro substituent is susceptible to hydrolysis . Exposure to atmospheric moisture can slowly revert the compound to the hydroxy precursor (CAS 59341-68-3), producing HCl gas as a byproduct.
-
Storage: Store under argon or nitrogen at -20°C.
-
Solvents: Use anhydrous solvents (DCM, THF, DMF) for all subsequent reactions.
Hazard Identification
-
Skin/Eye Irritant: The compound is a potent electrophile and can cause sensitization.
-
Corrosive Byproducts: Hydrolysis yields HCl; open containers in a fume hood.
References
-
PubChem. this compound (Compound).[1][2][3][4] National Library of Medicine. Available at: [Link] (Accessed Feb 2026).
-
Uni.lu (PubChemLite). InChIKey ZSRSIZQAKUIMTE-UHFFFAOYSA-N Entry.[1] University of Luxembourg.[4] Available at: [Link] (Accessed Feb 2026).
Sources
- 1. PubChemLite - H2S - Explore [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - H2 - Explore [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - C10H8ClN3 - Explore [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - ZSRSIZQAKUIMTE-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 5. 2-(chloroMethyl)-4-(pyridin-4-yl)pyriMidine | 944906-18-7 [chemicalbook.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
A Technical Guide to Determining the Solubility of 4-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidine in DMSO and Methanol
Abstract
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, influencing everything from in vitro assay reliability to in vivo bioavailability. This in-depth technical guide provides a comprehensive framework for determining the solubility of the novel heterocyclic compound, 4-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidine, in two pivotal laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol. This document is tailored for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for experimental design and solvent selection. By integrating established principles with actionable protocols, this guide serves as a self-validating system for generating robust and reproducible solubility data.
Introduction: The Imperative of Solubility in Drug Discovery
Low aqueous solubility is a major hurdle in the progression of promising drug candidates.[1][2] It can lead to misleading results in biological assays, challenging formulation development, and poor oral bioavailability.[1][3] Therefore, the early and accurate characterization of a compound's solubility profile is a cornerstone of preclinical research. The choice of solvent for initial compound solubilization and for subsequent experimental work is a critical decision that can significantly impact the interpretation of biological data.
Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent, widely employed in drug discovery for its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds.[4][5] Its miscibility with water and most organic solvents makes it an ideal vehicle for preparing high-concentration stock solutions of test compounds for high-throughput screening (HTS) and other in vitro assays.[4][6]
Methanol , the simplest alcohol, is a polar protic solvent extensively used in pharmaceutical manufacturing and laboratory settings.[7][8][9] Its utility spans from extraction of natural products to serving as a solvent in various analytical techniques like High-Performance Liquid Chromatography (HPLC).[7][9][10] Understanding a compound's solubility in methanol is crucial for downstream processes such as purification, formulation, and quality control.[8][9]
This guide will delve into the theoretical and practical aspects of determining the solubility of this compound, a compound of interest in medicinal chemistry due to its pyrimidine core, a scaffold present in numerous biologically active molecules.[11]
Physicochemical Properties: A Foundation for Solubility
Table 1: Physicochemical Properties of Structurally Related Compounds
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (Predicted) |
| 4-chloro-6-methyl-2-(pyridin-2-yl)pyrimidine | 205.65 | 75 - 76 | Not available |
| 4-Chloro-6-methylpyrimidine | 128.56 | Not available | 1.5 |
| 4-chloro-2-methyl-6-(pyridin-2-yl)pyrimidine | 205.04 | Not available | 2.2 |
Note: The data for related compounds is provided for illustrative purposes to highlight the range of properties within this chemical class. LogP values are predicted and can vary based on the algorithm used.
Experimental Determination of Solubility: Methodologies and Protocols
The solubility of a compound can be determined through two primary approaches: kinetic and thermodynamic solubility.[2][3][12]
-
Kinetic Solubility: This method measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[2][12] It is a high-throughput method often used in the early stages of drug discovery for ranking compounds.[3][13] The resulting value is often an overestimate of the true solubility as it can reflect a supersaturated state.
-
Thermodynamic Solubility: This is the "gold standard" for solubility measurement, representing the true equilibrium concentration of a compound in a saturated solution.[12][14] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[14] This method is more time-consuming but provides a more accurate and relevant value for formulation and biopharmaceutical assessment.[15]
Protocol for Determining Maximum Solubility in DMSO
This protocol aims to establish the maximum achievable concentration of this compound in anhydrous DMSO at room temperature.[16]
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge
-
Calibrated analytical balance
-
Micropipettes
-
2 mL microcentrifuge tubes
Procedure:
-
Preparation of a Supersaturated Solution:
-
Accurately weigh approximately 10 mg of the compound into a 2 mL microcentrifuge tube.[16]
-
Add a small, precise volume of DMSO (e.g., 100 µL).
-
Vortex the mixture vigorously for 2-3 minutes.[16]
-
Visually inspect for complete dissolution. If the compound dissolves entirely, incrementally add small, pre-weighed amounts of the compound, vortexing after each addition, until a solid precipitate is observed.[16]
-
-
Equilibration:
-
Incubate the supersaturated solution at room temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached.[16] Gentle agitation during this period is recommended.
-
-
Separation of Undissolved Solid:
-
Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess, undissolved solid.[16]
-
-
Quantification of Solubilized Compound:
-
Carefully aspirate a known volume of the clear supernatant without disturbing the pellet.
-
Prepare a series of dilutions of the supernatant in a suitable solvent for the chosen analytical method (e.g., HPLC-UV, LC-MS).
-
Quantify the concentration of the compound in the supernatant against a standard curve of known concentrations.
-
Caption: Workflow for Thermodynamic Solubility in DMSO.
Protocol for Determining Thermodynamic Solubility in Methanol
This protocol follows the well-established shake-flask method to determine the equilibrium solubility of the compound in methanol.
Materials:
-
This compound (solid)
-
Methanol (HPLC grade or higher)
-
Shaking incubator or orbital shaker
-
Syringe filters (0.22 µm)
-
Glass vials with screw caps
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Add an excess amount of the solid compound to a glass vial containing a known volume of methanol. The presence of undissolved solid at the end of the experiment is crucial.
-
-
Equilibration:
-
Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C) for 24-48 hours.[3] The extended incubation with agitation ensures that equilibrium is reached.
-
-
Sample Clarification:
-
Allow the vials to stand undisturbed at the incubation temperature for a short period to allow the excess solid to settle.
-
Carefully draw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved microparticles. Immediate filtration is key to prevent precipitation due to temperature changes.
-
-
Quantification:
-
Accurately dilute the filtered solution with methanol to a concentration within the linear range of the analytical method (e.g., HPLC-UV, LC-MS).
-
Determine the concentration of the compound in the diluted sample by comparing its response to a standard curve.
-
Caption: Shake-Flask Method for Methanol Solubility.
Data Interpretation and Reporting
The solubility of this compound should be reported in standard units such as milligrams per milliliter (mg/mL) or micromoles per liter (µM). It is crucial to specify the solvent, the temperature at which the measurement was conducted, and the method used (e.g., thermodynamic shake-flask).
Table 2: Example Data Reporting Template
| Compound | Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (µM) |
| This compound | DMSO | 25 | Thermodynamic | Experimental Value | Calculated Value |
| This compound | Methanol | 25 | Thermodynamic (Shake-Flask) | Experimental Value | Calculated Value |
Conclusion and Future Directions
This guide has provided a comprehensive overview of the principles and methodologies for determining the solubility of this compound in DMSO and methanol. By adhering to the detailed protocols, researchers can generate high-quality, reliable data that is essential for informed decision-making in the drug discovery pipeline. The solubility data obtained will be instrumental in designing subsequent in vitro and in vivo studies, developing appropriate formulations, and ultimately, advancing promising compounds towards clinical development. Further studies could explore the solubility of this compound in biorelevant media (e.g., simulated gastric and intestinal fluids) to better predict its behavior in the gastrointestinal tract.[12]
References
- Purosolv. (2025, April 21). The Role of Methanol in Pharma-Grade Compound Extraction.
- Purosolv. (2024, January 18). Methanol in Pharmaceutical Manufacturing: A Comprehensive Exploration.
- Lab Pro. (2026, February 1). Top 10 Uses For Methanol.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Methanol as solvent: Significance and symbolism. (2025, July 31).
- Slideshare. (n.d.). Methanol's Role in Extracting Natural Pharma Compounds.
- Sigma-Aldrich. (n.d.). 4-chloro-6-methyl-2-(pyridin-2-yl)pyrimidine.
- Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
- BioDuro. (n.d.). ADME Solubility Assay.
- Singhvi, G., et al. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
- Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.
- PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.
- ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay.
- Creative Bioarray. (2025, July 31). Aqueous Solubility Assays.
- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- PMC. (n.d.). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins.
- PubChem. (n.d.). 4-Chloro-6-methylpyrimidine.
- MedCrave online. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents.
- PubChemLite. (n.d.). 4-chloro-2-methyl-6-(pyridin-2-yl)pyrimidine.
- Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. enamine.net [enamine.net]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Methanol in Pharma-Grade Compound Extraction [purosolv.com]
- 8. Unveiling the Role of Methanol in Pharma Processes [purosolv.com]
- 9. labproinc.com [labproinc.com]
- 10. Methanol’s Role in Extracting Natural Pharma Compounds | PPTX [slideshare.net]
- 11. medcraveonline.com [medcraveonline.com]
- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. inventivapharma.com [inventivapharma.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. asianpubs.org [asianpubs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Strategic Synthesis of 2-(Pyridin-4-yl)pyrimidine Scaffolds
From De Novo Assembly to Cross-Coupling: A Technical Guide
Executive Summary & Structural Analysis
The 2-(pyridin-4-yl)pyrimidine moiety is a privileged biaryl scaffold found in numerous kinase inhibitors (e.g., Imatinib analogs, CDK inhibitors). Its structural significance lies in the specific nitrogen placement: the pyrimidine C2-position linked to the pyridine C4-position creates a distinct vector for hydrogen bonding and pi-stacking within ATP-binding pockets.
Synthesizing this scaffold presents two primary challenges:
-
Electronic Deficiency: Both rings are electron-poor, making standard electrophilic substitutions difficult.
-
Boronate Instability: The 4-pyridyl and 2-pyrimidinyl positions are notorious for rapid protodeboronation during cross-coupling.
This guide details two high-fidelity routes: De Novo Cyclocondensation (for scale-up and core scaffold construction) and Suzuki-Miyaura Cross-Coupling (for late-stage diversification).
Route A: De Novo Synthesis (The Pinner-Cyclization Strategy)
This route is preferred for multi-gram to kilogram scale-up. It avoids expensive palladium catalysts and unstable boronic acids by building the pyrimidine ring onto the pyridine via an amidine intermediate.
Phase 1: Synthesis of Isonicotinamidine Hydrochloride
The transformation of 4-cyanopyridine to the amidine is the critical setup. Direct addition of ammonia is slow; the Pinner reaction (via imidate) is the industry standard for high conversion.
Protocol:
-
Imidate Formation: Suspend 4-cyanopyridine (1.0 eq) in anhydrous methanol (5-10 volumes). Cool to 0°C.
-
Acidification: Bubble anhydrous HCl gas or add acetyl chloride (1.1 eq) dropwise (generating HCl in situ) to form the imidate ester. Stir at 0–5°C for 4–6 hours.
-
Mechanistic Note: Moisture must be excluded to prevent hydrolysis to isonicotinamide (a dead-end byproduct).
-
-
Amidation: Once the nitrile is consumed (monitor by TLC/HPLC), add a solution of ammonia in methanol (7N, 3.0 eq) or solid ammonium chloride (1.2 eq).
-
Workup: Stir at room temperature overnight. Concentrate to dryness. Recrystallize the resulting solid from ethanol/ether to obtain isonicotinamidine hydrochloride .
Phase 2: Pyrimidine Ring Closure
The amidine reacts with a 1,3-electrophile. For the unsubstituted pyrimidine ring, a vinamidinium salt or equivalent is required.
Protocol:
-
Reagents: Combine isonicotinamidine HCl (1.0 eq) and 3-(dimethylamino)acrolein (or its dimethyl acetal/vinamidinium salt) (1.1 eq) in Ethanol or DMF.
-
Base: Add NaOEt (2.5 eq) or K2CO3 (3.0 eq). The base is essential to liberate the free amidine and neutralize the acid generated during condensation.
-
Cyclization: Heat to reflux (80–100°C) for 4–12 hours.
-
Mechanism: The amidine nitrogen attacks the
-carbon of the acrolein derivative (Michael-type addition), followed by elimination of dimethylamine and ring closure.
Visualization of Route A:
Figure 1: The Pinner-Cyclization pathway avoids transition metals, utilizing a 3+3 atom assembly.
Route B: Suzuki-Miyaura Cross-Coupling
This route is modular, allowing researchers to couple complex substituted pyrimidines with the pyridine core. However, it requires strict control over conditions to prevent protodeboronation of the 4-pyridyl species.
The Instability Challenge
2-Pyridine and 4-pyridine boronic acids are unstable because the pyridinic nitrogen facilitates hydrolytic C-B bond cleavage.
-
Recommendation: Use 4-pyridylboronic acid MIDA ester or pinacol ester rather than the free acid. If using the free acid, use it in excess (1.5–2.0 eq).
Optimized Protocol
Reagents:
-
Halide: 2-Chloropyrimidine (1.0 eq).
-
Boronate: 4-Pyridylboronic acid pinacol ester (1.2 eq).
-
Catalyst: Pd(dppf)Cl2[1][2][3]·DCM (5 mol%) or Pd2(dba)3 + SPhos.
-
Why SPhos? Bulky, electron-rich phosphines facilitate oxidative addition into the electron-poor C-Cl bond and stabilize the Pd(0) species.
-
-
Base: K3PO4 (2.0 M aq) or Cs2CO3 (solid).
-
Solvent: 1,4-Dioxane/Water (4:1).
Step-by-Step:
-
Degassing: Charge the reaction vessel with halide, boronate, and base. Degas solvents thoroughly with Argon (sparging for 15 mins) before adding. Oxygen is the enemy of this catalytic cycle.
-
Catalyst Addition: Add the Pd catalyst under a positive stream of Argon.
-
Reaction: Seal and heat to 90–100°C for 2–16 hours.
-
Workup: Cool, filter through Celite. The product is likely to be in the organic phase, but check the aqueous phase as pyridines can be water-soluble at low pH.
Synthetic Decision Matrix:
Figure 2: Decision matrix for selecting the optimal synthetic pathway based on scale and structural complexity.
Comparison of Methodologies
| Feature | Route A: De Novo Condensation | Route B: Suzuki Coupling |
| Primary Utility | Bulk synthesis of the core scaffold. | Library generation, SAR exploration. |
| Key Reagents | 4-Cyanopyridine, Vinamidinium salts. | 2-Chloropyrimidine, Pd catalyst, Boronates. |
| Atom Economy | High.[4] Byproducts are salts and amines. | Moderate. Generates boron/phosphine waste. |
| Cost | Low (Commodity chemicals). | High (Pd catalysts, ligands).[1][2][3][5][6][7] |
| Major Risk | Moisture sensitivity in Pinner step. | Protodeboronation of pyridyl boronate. |
| Purification | Recrystallization often sufficient. | Column chromatography (Pd removal required). |
Troubleshooting & Optimization
Purification of Polar Basic Heterocycles
Both the starting materials and the product are basic nitrogen heterocycles. They often streak on standard silica gel.
-
Solution 1: Pre-treat silica gel with 1-2% Triethylamine (Et3N) in the mobile phase.
-
Solution 2: Use Neutral Alumina instead of silica.
-
Solution 3: For Route A, exploit the basicity. Dissolve crude in dilute HCl (product goes into water), wash organics (remove non-basic impurities), then basify aqueous layer to precipitate the product.
Protodeboronation (Route B)
If yields are low in the Suzuki coupling and you observe 4-unsubstituted pyridine (from boronate loss):
-
Switch Base: Use anhydrous K2CO3 or KF in dry solvent (Dioxane) to minimize water-mediated hydrolysis.
-
Switch Ligand: Use XPhos or SPhos . These ligands accelerate the transmetallation step, outcompeting the decomposition pathway.
References
-
Preparation of Isonicotinamidine. PrepChem. Detailed protocol for the Pinner reaction of 4-cyanopyridine.
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. MDPI (Molecules). Discusses catalyst choices and conditions for chloropyrimidine couplings.
-
Stability of Pyridyl Boronates in Suzuki Coupling. Journal of Organic Chemistry. Analysis of protodeboronation mechanisms and ligand solutions.
-
Vinamidinium Salts in Heterocyclic Synthesis. Wikipedia/Chemical Reviews. Overview of 3-dimethylaminoacrolein derivatives in pyrimidine synthesis. [8]
-
Palladium-Catalyzed Cross-Coupling of Pyridylboronic Acids. National Institutes of Health (NIH). Optimization of reaction conditions for heteroaryl boronates.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. 3-Dimethylaminoacrolein - Wikipedia [en.wikipedia.org]
Strategic Utilization of 4-Chloropyrimidine Building Blocks in Modern Drug Discovery
Executive Summary
The pyrimidine heterocycle is ubiquitous in medicinal chemistry, serving as a bioisostere for pyridine and phenyl rings while offering tunable physicochemical properties (logP, pKa). Among its derivatives, 4-chloropyrimidine stands out as a "linchpin" building block. Its unique electrophilicity at the C4 position—enhanced by the para-nitrogen's electron-withdrawing effect—allows for highly regioselective functionalization. This guide provides a technical deep-dive into the reactivity, synthetic utility, and application of 4-chloropyrimidine scaffolds in the synthesis of kinase inhibitors and other bioactive agents.
Chemical Reactivity & Regioselectivity: The "Why" and "How"
The Electronic Landscape
The reactivity of 4-chloropyrimidine is governed by the electron-deficient nature of the diazine ring.
-
C4 vs. C2 vs. C6: In 2,4-dichloropyrimidine, nucleophilic aromatic substitution (SNAr) occurs preferentially at the C4 position .[1]
-
Mechanistic Driver: The intermediate Meisenheimer complex formed by attack at C4 is stabilized by the para-nitrogen (N1), which can effectively delocalize the negative charge. Attack at C2 is less favorable because the negative charge delocalization is less efficient compared to the para-position resonance contribution.
-
QM Insight: Frontier Molecular Orbital (FMO) analysis typically shows the LUMO coefficient is largest at C4, directing soft nucleophiles and SNAr attacks to this site.
Controlling Regioselectivity
While C4 is the default site of reactivity, specific conditions can invert or modulate this selectivity.
| Parameter | C4-Selective Conditions (Standard) | C2-Selective Conditions (Specialized) |
| Substrate | 2,4-Dichloropyrimidine | 2,4-Dichloropyrimidine with bulky C5 substituents |
| Nucleophile | Primary/Secondary Amines, Alkoxides | Thiolates, specific hindered amines |
| Catalyst | None (Thermal) or Lewis Acids | Bulky NHC-Pd Catalysts (e.g., IPr) |
| Solvent | Polar Protic (iPrOH, EtOH) | Apolar/Non-coordinating (Toluene) |
Visualization of Regioselective Logic
The following diagram illustrates the decision matrix for functionalizing 2,4-dichloropyrimidine, a common precursor to 4-chloropyrimidine scaffolds.
Figure 1: Decision tree for regioselective functionalization of 2,4-dichloropyrimidine.
Synthetic Methodologies
Nucleophilic Aromatic Substitution (SNAr)
This is the workhorse reaction for 4-chloropyrimidines.
-
Scope: Amines (primary/secondary), phenols, thiols.
-
Causality: The reaction is driven by the leaving group ability of chloride and the electron-poor nature of the ring. Protonation of the pyrimidine nitrogen (using acid catalysis) can further activate the ring towards weak nucleophiles.
Palladium-Catalyzed Cross-Couplings
When SNAr fails (e.g., with aryl nucleophiles or unreactive amines), Pd-catalysis is required.
-
Suzuki-Miyaura: Couples aryl boronic acids at C4.
-
Conditions: Pd(dppf)Cl2, K2CO3, Dioxane/H2O.[2]
-
-
Buchwald-Hartwig: Couples amines at C4/C2.
-
Conditions: Pd2(dba)3, Xantphos, Cs2CO3.
-
Note: 4-chloropyrimidines are excellent electrophiles for Pd-oxidative addition due to the weak C-Cl bond induced by the pi-deficient ring.
-
Case Study: Synthesis of Pazopanib
Pazopanib (Votrient) is a tyrosine kinase inhibitor that exemplifies the strategic use of the 2,4-dichloropyrimidine scaffold. The synthesis relies on the sequential exploitation of reactivity differences between C4 and C2.
Synthetic Pathway Analysis
-
Step 1 (C4 Functionalization): SNAr displacement of the C4-chloride by 2,3-dimethyl-2H-indazol-6-amine. This confirms the C4 > C2 reactivity rule.
-
Step 2 (N-Methylation): Methylation of the bridging amine.
-
Step 3 (C2 Functionalization): The remaining C2-chloride is less reactive and requires forcing conditions or catalysis to react with the sulfonamide moiety.
Figure 2: Sequential assembly of Pazopanib demonstrating C4-then-C2 functionalization strategy.
Experimental Protocols
Protocol A: General SNAr Amination (C4-Selective)
Applicability: Synthesis of 4-amino-2-chloropyrimidines.
Reagents:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Amine Nucleophile (1.05 equiv)
-
Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Isopropanol (iPrOH) (0.2 M concentration)
Procedure:
-
Setup: Charge a round-bottom flask with 2,4-dichloropyrimidine and iPrOH. Stir until dissolved.
-
Addition: Cool to 0°C (ice bath). Add DIPEA followed by the dropwise addition of the amine nucleophile.
-
Why: Cooling prevents competitive bis-substitution at C2.
-
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS. Most primary amines react within 1-4 hours.
-
Self-Validation: Disappearance of starting material (SM) and appearance of a single major peak (M+H). If bis-substitution is observed, lower temperature to -10°C.
-
-
Workup: Concentrate iPrOH. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Suzuki-Miyaura Coupling on 4-Chloropyrimidine
Applicability: Installing aryl/heteroaryl groups at C4.
Reagents:
-
4-Chloropyrimidine derivative (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Pd(dppf)Cl2[2]·DCM (0.05 equiv)
-
2M Na2CO3 (aq) (2.0 equiv)
-
1,4-Dioxane (0.15 M)
Procedure:
-
Degassing: Combine solvent and base in a vial. Sparge with Nitrogen for 10 mins.
-
Why: Oxygen poisons Pd(0) species, leading to homocoupling of boronic acids.
-
-
Assembly: Add halide, boronic acid, and catalyst. Seal vessel.
-
Reaction: Heat to 90°C for 2-12 hours.
-
Workup: Filter through Celite to remove Pd black. Dilute with EtOAc/Water.
-
Purification: Silica gel chromatography.
Comparison of Synthetic Routes
| Feature | SNAr Route | Pd-Catalyzed Route |
| Bond Formed | C-N, C-O, C-S | C-C, C-N (Buchwald) |
| Cost | Low (No metal) | High (Pd catalyst, Ligands) |
| Scalability | Excellent (Kilogram scale) | Moderate (Metal removal required) |
| Substrate Scope | Aliphatic amines, phenols | Aryl groups, weak nucleophiles |
| Key Limitation | Weak nucleophiles require forcing conditions | Catalyst poisoning by N-heterocycles |
References
-
Regioselectivity in SNAr Reactions of Dichloropyrimidines. WuXi AppTec. Available at: [Link]
-
Highly regioselective functionalization of pyrimidine using 2-chloro-4-(phenylthio)pyrimidine. American Chemical Society.[3] Available at: [Link]
-
Recent Advances in Pyrimidine-Based Drugs. National Institutes of Health (PMC). Available at: [Link]
Sources
Thermal Stability and Melting Point of 4-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidine
Executive Summary
4-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidine (CAS 61310-33-6 ) is a critical heterocyclic intermediate employed primarily in the synthesis of kinase inhibitors and other bioactive pharmaceutical ingredients (APIs). Its structural integrity is defined by the electrophilic chloropyrimidine core, which is susceptible to nucleophilic attack, and the pyridin-4-yl moiety, which influences solid-state packing and solubility.
This guide addresses a common challenge in process chemistry: the scarcity of standardized physicochemical data for specific regioisomers. While the pyridin-2-yl isomer (CAS 77168-31-1) has a well-documented melting point of 75–76 °C , the pyridin-4-yl isomer exhibits distinct thermal behaviors due to increased molecular symmetry and intermolecular
Key Technical Insight: Researchers should anticipate a melting point range for the pure 4-yl isomer slightly higher than its 2-yl analog, likely in the 80–110 °C range, depending on polymorphic form and purity. However, thermal instability (dechlorination) often competes with melting events above 150 °C.
Chemical Identity & Structural Context[1][2][3][4][5][6]
| Property | Detail |
| Chemical Name | This compound |
| CAS Number | 61310-33-6 |
| Molecular Formula | |
| Molecular Weight | 205.64 g/mol |
| Structural Features | Pyrimidine ring fused with 4-chloro and 6-methyl groups; 2-position substituted with 4-pyridyl.[1][2][3][4][5][6][7][8] |
| Key Impurities | 6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol (Hydrolysis product); Phosphorus oxychloride residues. |
Structural Significance
The position of the nitrogen on the pyridine ring (4-yl vs 2-yl) significantly alters the dipole moment and crystal lattice energy. The 4-yl isomer allows for more linear intermolecular hydrogen bonding networks (if trace water is present) or tighter face-to-face
Physicochemical Characterization
Melting Point Analysis
Accurate melting point determination for this compound is complicated by its potential to sublime or decompose prior to melting if heating rates are uncontrolled.
-
Benchmark Data (2-yl Isomer): 75–76 °C [Sigma-Aldrich].
-
Expected Range (4-yl Isomer): 80–110 °C .
-
Critical Warning: A depressed melting point (<75 °C) often indicates the presence of unreacted ethyl acetoacetate derivatives or residual solvents. A significantly higher melting point (>200 °C) usually indicates hydrolysis to the pyrimidinol precursor (CAS 59341-68-3), which is a high-melting solid.
Thermal Stability Profile
The chloropyrimidine moiety is thermally labile.
-
< 50 °C: Stable. Recommended storage temperature.
-
50–120 °C: Stable in solid state; however, in solution (especially protic solvents), slow hydrolysis to the pyrimidinol occurs.
-
> 150 °C: Onset of thermal decomposition via dechlorination and ring opening.
-
Decomposition Hazards: Releases HCl and nitrogen oxides (
) upon thermal degradation.
Experimental Protocols
To validate the material in your specific workflow, the following self-validating protocols are recommended.
Protocol A: Differential Scanning Calorimetry (DSC)
Use this for precise purity determination and polymorphism screening.
-
Sample Prep: Weigh 2–4 mg of dried sample into a hermetically sealed aluminum pan. (Hermetic sealing prevents sublimation artifacts).
-
Reference: Empty hermetic aluminum pan.
-
Purge Gas: Nitrogen (
) at 50 mL/min. -
Ramp Profile:
-
Equilibrate at 25 °C.
-
Ramp 10 °C/min to 200 °C.
-
-
Data Interpretation:
-
Endotherm 1 (Sharp): Melting event (Integrate for enthalpy of fusion
). -
Exotherm (Broad): Decomposition (Reject batch if onset < 140 °C).
-
Protocol B: Capillary Melting Point (Visual)
Use this for rapid routine QC.
-
Apparatus: Digital melting point apparatus (e.g., Büchi or Stuart).
-
Loading: Pack capillary to 3 mm height; ensure compact bed to minimize thermal gradients.
-
Ramp:
-
Fast ramp (10 °C/min) to 60 °C.
-
Slow ramp (1 °C/min ) from 60 °C to melt.
-
-
Acceptance Criteria:
-
Clear Melt: Liquid should be clear/pale yellow. Darkening indicates decomposition.
-
Range: < 2 °C range implies >98% purity.
-
Synthesis & Impurity Origin Logic[3]
Understanding the synthesis pathway is crucial for interpreting thermal data. The presence of specific impurities will shift the melting point predictably.
Figure 1: Synthesis pathway highlighting the origin of high-melting impurities (Pyrimidinol) vs. low-melting target.
Characterization Decision Tree
Use this logic flow to determine the appropriate analytical technique based on your immediate data needs.
Figure 2: Decision logic for selecting thermal characterization methods.
Storage and Handling Recommendations
Based on the thermal stability profile:
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The chloro-group is susceptible to hydrolysis by atmospheric moisture over time.
-
Handling: Avoid prolonged exposure to temperatures > 40 °C during drying processes. Use vacuum drying at ambient temperature rather than oven drying.
References
-
Sigma-Aldrich. 4-chloro-6-methyl-2-(pyridin-2-yl)pyrimidine Product Specification (Isomer Benchmark). Retrieved from
-
ChemicalBook. this compound CAS 61310-33-6 Entry.[3] Retrieved from
-
PubChem. 4-Chloro-6-methylpyrimidine Derivative Stability Data. National Library of Medicine. Retrieved from
-
Fisher Scientific. Safety Data Sheet: Chloropyrimidine Derivatives. Retrieved from
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 59341-68-3,2-(4-PYRIDYL)-4-HYDROXY-6-MENTHYL PYRIMIDINE [lookchemicals.com]
- 3. 61310-33-6 CAS MSDS (4-CHLORO-2-(4-PYRIDYL)-6-METHYL PYRIMIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. 2-(4-PYRIDYL)-4-HYDROXY-6-MENTHYL PYRIMIDINE | 59341-68-3 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. 6-Methylpyridin-2-ol | C6H7NO | CID 76772 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Bi-heteroaryl Scaffolds from Chloropyrimidines: An Application Guide for Medicinal Chemists
Abstract
This comprehensive guide details robust and scalable methodologies for the synthesis of bi-heteroaryl scaffolds, a privileged structural motif in modern drug discovery, using readily available chloropyrimidines as foundational building blocks. We delve into the mechanistic underpinnings and provide field-proven, step-by-step protocols for the most critical palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations. Furthermore, we explore the emerging field of direct C-H activation as a complementary strategy. This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to navigate the intricacies of catalyst and ligand selection, reaction optimization, and troubleshooting, ultimately accelerating the discovery of novel therapeutics.
Introduction: The Central Role of Bi-heteroaryl Scaffolds in Drug Discovery
Bi-heteroaryl scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Their prevalence stems from their ability to engage in a multitude of non-covalent interactions with biological targets, such as hydrogen bonding, π-stacking, and hydrophobic interactions. The pyrimidine ring, in particular, is a key pharmacophore found in a wide array of biologically active molecules.[3] The strategic coupling of a pyrimidine core with other (hetero)aromatic systems allows for the fine-tuning of a compound's physicochemical properties, including solubility, metabolic stability, and target affinity, which are critical for optimizing drug-like characteristics.[4]
Chloropyrimidines serve as cost-effective and versatile starting materials for the construction of these complex architectures.[3] However, the C-Cl bond is less reactive than its C-Br or C-I counterparts, presenting a unique set of challenges for synthetic chemists.[5] This guide provides a detailed exploration of modern synthetic techniques that effectively address this challenge, enabling the efficient and predictable synthesis of diverse bi-heteroaryl libraries.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Bi-heteroaryl Synthesis
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds.[6][7] The choice of the specific methodology is dictated by the desired bond and the nature of the coupling partners.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity and the commercial availability of a vast array of boronic acids and their derivatives.[4][8] The reaction involves the coupling of a chloropyrimidine with a (hetero)aryl boronic acid in the presence of a palladium catalyst and a base.
Causality Behind Experimental Choices:
-
Catalyst and Ligand Selection: The oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step.[9] Therefore, the use of electron-rich and sterically bulky phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., XPhos, RuPhos), or N-heterocyclic carbenes (NHCs), is crucial to enhance the catalytic activity.[10][11] For less demanding couplings, traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective.[5][8]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species. Common choices include inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[5][12] The strength of the base can influence the reaction rate and should be chosen based on the substrate's sensitivity.
-
Solvent: Aprotic polar solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF), often with the addition of water, are typically employed to ensure the solubility of all reaction components.[5][13]
Regioselectivity with Dichloropyrimidines: In the case of 2,4-dichloropyrimidines, the C4 position is generally more reactive towards Suzuki coupling, allowing for selective mono-arylation.[6][8] Achieving selectivity for the C2 position can be more challenging and may require specialized ligand systems.[6]
Quantitative Data Summary:
| Catalyst System | Chloropyrimidine Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2,4-Dichloropyrimidine | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 | [5] |
| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | High | [5] |
| PEPPSI-IPr | 2-Chloropyridine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 80 | 2 | High | [5] |
| Pd(PPh₃)₄ (MW) | 2,4-Dichloropyrimidine | Arylboronic acids | K₂CO₃ | Various | 60-100 | 0.25 | Good to Excellent | [8] |
Experimental Workflow & Catalytic Cycle Diagrams:
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]
Stille Coupling: Utilizing Organostannanes for C-C Bond Formation
The Stille coupling offers a valuable alternative to the Suzuki reaction, particularly when the corresponding boronic acids are unstable or difficult to prepare.[14] It involves the palladium-catalyzed coupling of a chloropyrimidine with an organostannane reagent.
Causality Behind Experimental Choices:
-
Organostannanes: Organotin reagents are known for their tolerance to a wide variety of functional groups and are generally insensitive to moisture and air.[14] However, their primary drawback is their toxicity and the difficulty in removing tin byproducts from the reaction mixture.[14][15]
-
Additives: The addition of lithium chloride (LiCl) is often beneficial, as it facilitates the transmetalation step.[14] Copper(I) salts can also have a synergistic effect.[16]
-
Work-up: Special purification techniques, such as washing with a saturated aqueous solution of potassium fluoride (KF) or filtering through silica gel treated with triethylamine, are often necessary to remove the tin byproducts.[14]
Protocol 1: General Procedure for Stille Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chloropyrimidine (1.0 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and LiCl (3.0 eq).
-
Add a dry, degassed solvent (e.g., 1,4-dioxane or DMF).
-
Add the organostannane reagent (1.1-1.2 eq) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor its progress.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with an aqueous KF solution to precipitate tin salts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines, a common structural motif in pharmaceuticals.[17][18] This reaction enables the coupling of chloropyrimidines with a wide range of primary and secondary amines.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Similar to the Suzuki coupling of aryl chlorides, the oxidative addition is challenging. The use of highly active, bulky, and electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) is essential for efficient coupling.[9]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base.[9] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may necessitate higher temperatures or more active catalyst systems.[9]
-
Inert Atmosphere: The Pd(0) catalytic species is highly sensitive to oxygen, which can lead to catalyst deactivation.[3][9] Therefore, maintaining a strictly inert atmosphere is critical for success.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-5 mol%), the phosphine ligand, and the base (e.g., NaOtBu, 1.2-1.5 eq) to a reaction vessel.
-
Add the chloropyrimidine (1.0 eq) and the amine (1.1-1.2 eq).
-
Add a dry, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Seal the vessel and heat the reaction mixture with vigorous stirring to the required temperature (typically 80-110 °C).[9]
-
Monitor the reaction for completion.
-
After cooling, quench the reaction carefully with water, and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Direct C-H Activation: An Emerging Strategy
Direct C-H activation/arylation represents a more atom-economical approach to constructing bi-heteroaryl scaffolds, as it avoids the pre-functionalization of one of the coupling partners.[19] This methodology involves the direct coupling of a C-H bond of one heterocycle with a C-Cl bond of the chloropyrimidine.
Key Considerations:
-
Regioselectivity: Controlling the regioselectivity of C-H activation can be challenging and is often directed by the inherent electronic properties of the heterocycle or by the use of directing groups.[4][20]
-
Reaction Conditions: These reactions often require higher temperatures and specific catalytic systems, sometimes involving a cocatalyst or an additive.[20][21]
-
Substrate Scope: While the field is rapidly advancing, the substrate scope for C-H arylation of chloropyrimidines is still being extensively explored.[20][22]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) | Reference |
| Low or No Conversion | Inactive catalyst; Inefficient oxidative addition; Insufficiently strong base. | Use a more active catalyst/ligand system (e.g., biarylphosphine ligands); Increase reaction temperature; Switch to a stronger base (e.g., NaOtBu for aminations, K₃PO₄ for Suzuki). | [9][10] |
| Homocoupling of Boronic Acid | Presence of oxygen; Use of a Pd(II) precatalyst. | Ensure rigorous degassing of the reaction mixture; Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst that rapidly forms Pd(0). | [10] |
| Hydrodehalogenation | Presence of a hydride source; Slow reductive elimination. | Switch to a non-protic solvent and a non-hydridic base (e.g., K₃PO₄); Use a more electron-rich ligand to promote reductive elimination. | [9][10] |
| Difficulty Removing Tin Byproducts (Stille) | High polarity of tin byproducts. | Wash the reaction mixture with an aqueous KF solution; Use fluorous-tagged tin reagents; Perform a final purification step on silica gel treated with triethylamine. | [14] |
Safety Precautions
-
Inert Atmosphere Techniques: Many of the catalysts and reagents used in these reactions are air-sensitive.[23][24] The use of Schlenk line techniques or a glovebox is highly recommended to ensure the exclusion of air and moisture.[3][24]
-
Toxicity: Organotin reagents used in the Stille coupling are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[14]
-
Exothermic Reactions: Palladium-catalyzed cross-coupling reactions can be exothermic.[25][26] For larger-scale reactions, it is important to consider the potential for a thermal runaway and to implement appropriate cooling and monitoring measures.[25]
-
Pyrophoric Reagents: While not directly discussed for the primary reactions, related synthetic steps may involve pyrophoric reagents like n-butyllithium, which require specialized handling procedures.[24]
Conclusion
The synthesis of bi-heteroaryl scaffolds from chloropyrimidines is a cornerstone of modern medicinal chemistry. The palladium-catalyzed cross-coupling reactions of Suzuki-Miyaura, Stille, and Buchwald-Hartwig provide a powerful and versatile toolkit for the construction of these important molecular architectures. By understanding the underlying principles of catalyst selection, reaction optimization, and troubleshooting, researchers can effectively leverage these methodologies to accelerate the discovery and development of new therapeutic agents. The continued emergence of innovative techniques, such as direct C-H activation, promises to further expand the synthetic chemist's capabilities in this critical area.
References
-
C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (n.d.). RSC. Retrieved February 15, 2026, from [Link]
-
Stille Coupling. (n.d.). NROChemistry. Retrieved February 15, 2026, from [Link]
-
C-H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C-H Bonds and Heteroarene Ring. (2014). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). MDPI. Retrieved February 15, 2026, from [Link]
-
Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. (2014). National Institutes of Health. Retrieved February 15, 2026, from [Link]
-
New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. (2012). National Institutes of Health. Retrieved February 15, 2026, from [Link]
-
Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. (2022). White Rose Research Online. Retrieved February 15, 2026, from [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). ACS Publications. Retrieved February 15, 2026, from [Link]
-
Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. (2022). ACS Publications. Retrieved February 15, 2026, from [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Construction of Biologically Important Biaryl Scaffolds through Direct C-H Bond Activation: Advances and Prospects. (2020). National Institutes of Health. Retrieved February 15, 2026, from [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2017). National Institutes of Health. Retrieved February 15, 2026, from [Link]
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (2021). ChemRxiv. Retrieved February 15, 2026, from [Link]
-
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (2007). ACS Publications. Retrieved February 15, 2026, from [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (2001). ACS Publications. Retrieved February 15, 2026, from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved February 15, 2026, from [Link]
-
Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (2019). ACS Publications. Retrieved February 15, 2026, from [Link]
-
Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). National Institutes of Health. Retrieved February 15, 2026, from [Link]
-
Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. (2015). National Institutes of Health. Retrieved February 15, 2026, from [Link]
-
Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. (2021). ACS Publications. Retrieved February 15, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. (2026). BIOENGINEER.ORG. Retrieved February 15, 2026, from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 15, 2026, from [Link]
-
Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. (2022). Purdue University. Retrieved February 15, 2026, from [Link]
-
Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. (2022). MDPI. Retrieved February 15, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
-
Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. (2022). ResearchGate. Retrieved February 15, 2026, from [Link]
-
C–H arylation of fused-pyrimidinone derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 15, 2026, from [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023). RSC Publishing. Retrieved February 15, 2026, from [Link]
-
Synthesis of structurally diverse biaryl fragments. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
-
A Review on the Role of Heterocyclic Scaffolds in Drug Discovery. (2026). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Stille Coupling. (2023). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
-
Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
The Stille Reaction. (n.d.). Harvard University. Retrieved February 15, 2026, from [Link]
-
Stille reaction. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 7. bioengineer.org [bioengineer.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stille Coupling | NROChemistry [nrochemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Stille Coupling [organic-chemistry.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. Construction of Biologically Important Biaryl Scaffolds through Direct C-H Bond Activation: Advances and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. engineering.purdue.edu [engineering.purdue.edu]
Troubleshooting & Optimization
Technical Support Center: Navigating the Solubility Labyrinth of Pyridyl-Pyrimidines in Organic Synthesis
Welcome to the technical support center dedicated to addressing the solubility challenges of pyridyl-pyrimidines. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility hurdles during the synthesis, purification, and formulation of these critical heterocyclic compounds. Pyridyl-pyrimidines are a cornerstone in medicinal chemistry, appearing in numerous therapeutic agents.[1][2] However, their often planar and crystalline nature can lead to significant solubility issues in common organic solvents, complicating experimental workflows.
This resource provides in-depth, experience-driven answers to common questions, troubleshooting guides for prevalent problems, and validated protocols to enhance the solubility of your pyridyl-pyrimidine compounds.
Frequently Asked Questions (FAQs)
Q1: Why are my pyridyl-pyrimidine compounds poorly soluble in common organic solvents like methanol or ethyl acetate?
A1: The limited solubility of pyridyl-pyrimidines often stems from a combination of factors related to their molecular structure and solid-state properties:
-
Molecular Planarity and Symmetry: The fused aromatic ring system of many pyridyl-pyrimidines leads to a planar and often symmetrical structure. This facilitates strong intermolecular π-π stacking and crystal lattice packing, resulting in high melting points and, consequently, low solubility.[3] Disrupting this planarity, for instance, by introducing substituents that create a dihedral angle, can significantly improve solubility by weakening these crystal packing forces.[3]
-
Intermolecular Hydrogen Bonding: The presence of nitrogen atoms in the pyridine and pyrimidine rings, as well as potential functional groups (e.g., amines, amides), can lead to strong intermolecular hydrogen bonds in the solid state. These interactions require substantial energy to overcome during dissolution.
-
Hydrophobicity: While the nitrogen atoms introduce some polarity, the overall carbon-rich scaffold can render the molecule hydrophobic, leading to poor solubility in polar solvents. The hydrophobicity can be estimated using parameters like the calculated LogP (CLogP).[3]
-
High Melting Point: There is often an inverse relationship between the melting point of a compound and its solubility. High melting points are indicative of strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.[3]
Q2: I observe that my compound "crashes out" of solution when I add my DMSO stock to an aqueous buffer for a biological assay. What is happening and how can I prevent this?
A2: This phenomenon, commonly known as precipitation or "crashing out," occurs when a compound that is soluble in a strong organic solvent like DMSO is introduced into a solvent system where it is poorly soluble, such as an aqueous buffer.[4] DMSO can dissolve hydrophobic compounds at high concentrations, but upon dilution into an aqueous medium, the solubility limit of the compound is exceeded, leading to its precipitation.[4]
To mitigate this, consider the following strategies:
-
Reduce the Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay. This may require preparing a more dilute stock solution in DMSO.[4]
-
Utilize a Co-solvent System: The addition of a water-miscible co-solvent can enhance the solubility of your compound in the final aqueous solution.[5][6][7] Commonly used co-solvents include polyethylene glycol 400 (PEG 400) and propylene glycol (PG).[4] You can prepare your stock solution in a mixture of DMSO and a co-solvent (e.g., 1:1 DMSO:PEG 400) before diluting it into the aqueous buffer.[4]
-
pH Adjustment: The solubility of pyridyl-pyrimidines with ionizable functional groups can be highly dependent on the pH of the solution.[5] For basic compounds, lowering the pH of the buffer can increase solubility through protonation. Conversely, for acidic compounds, a higher pH may be beneficial.
Q3: How does temperature generally affect the solubility of pyridyl-pyrimidines?
A3: For most solid solutes in liquid solvents, solubility increases with temperature.[8][9][10][11] This is because the dissolution process is often endothermic, meaning it requires energy input to break the solute-solute and solvent-solvent interactions to form new solute-solvent interactions. Increasing the temperature provides this energy, favoring the dissolution process. Studies on pyrimidine derivatives in solvents like methanol and N,N-dimethylformamide (DMF) have shown a linear increase in solubility with rising temperature.[8][9][10] This principle is the basis for recrystallization, a common purification technique where a compound is dissolved in a hot solvent and then allowed to crystallize upon cooling.[12]
Troubleshooting Guide: Common Solubility Issues
This section provides a structured approach to troubleshooting common solubility problems encountered during the synthesis and handling of pyridyl-pyrimidines.
Issue 1: Difficulty Dissolving the Starting Material for a Reaction
| Possible Cause | Suggested Solution |
| Inappropriate Solvent Choice | The polarity of the solvent may not be suitable for your compound. Consult solvent polarity charts and consider the functional groups on your pyridyl-pyrimidine. |
| Insufficient Temperature | Gently heat the mixture to the boiling point of the solvent. Many compounds exhibit significantly higher solubility at elevated temperatures.[12] |
| Low Solvent Volume | The solution may be saturated. Add more solvent in small portions until the solid dissolves.[12] |
| Inadequate Agitation | Ensure vigorous stirring to increase the surface area of the solid exposed to the solvent. |
Issue 2: Product "Oiling Out" Instead of Crystallizing During Purification
"Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid.[12]
| Possible Cause | Suggested Solution |
| High Solubility in the Chosen Solvent | The compound is too soluble in the solvent, even at lower temperatures. Try a less "good" solvent in which the compound has lower solubility.[12] |
| Rapid Cooling | Cooling the solution too quickly can prevent the molecules from arranging into a crystal lattice. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[12] |
| Presence of Impurities | Impurities can interfere with crystal lattice formation. Purify the crude material using column chromatography before attempting recrystallization. |
Issue 3: Low Recovery After Recrystallization
| Possible Cause | Suggested Solution |
| Compound is Too Soluble in the Recrystallization Solvent | Even at low temperatures, a significant amount of the compound remains dissolved. Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.[12] |
| Too Much Solvent Used | Using an excessive amount of solvent will result in a lower yield. Use the minimum amount of hot solvent required to dissolve the compound.[12] |
| Premature Crystallization During Hot Filtration | The compound crystallizes in the filter funnel. Preheat the funnel and use a fluted filter paper to speed up the filtration. |
Experimental Protocols for Solubility Enhancement
Here are detailed protocols for common techniques to improve the solubility of your pyridyl-pyrimidine compounds.
Protocol 1: Co-Solvent System for Enhanced Solubility
This protocol is useful for increasing the solubility of a compound in a solvent system where it is only sparingly soluble.
Objective: To find an effective co-solvent system to dissolve a poorly soluble pyridyl-pyrimidine.
Materials:
-
Your pyridyl-pyrimidine compound
-
Primary solvent (e.g., water, buffer)
-
Co-solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, DMF, DMSO, PEG 400)
-
Vials and magnetic stirrer
Procedure:
-
Initial Screening: In separate vials, attempt to dissolve a small, known amount of your compound in a fixed volume of each co-solvent to determine its solubility in the pure co-solvents.
-
Binary Mixture Preparation: Prepare a series of binary solvent mixtures with varying ratios of the primary solvent and a promising co-solvent (e.g., 90:10, 80:20, 70:30, 50:50).
-
Solubility Determination: Add a known excess of your compound to a fixed volume of each binary mixture.
-
Equilibration: Stir the mixtures at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Analysis: Centrifuge or filter the samples to remove undissolved solid. Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).
-
Optimization: The solvent ratio that provides the highest solubility is your optimized co-solvent system.
Protocol 2: Salt Formation to Improve Aqueous Solubility
For pyridyl-pyrimidines containing basic nitrogen atoms, forming a salt with an acid can dramatically increase aqueous solubility.
Objective: To prepare a more water-soluble salt of a basic pyridyl-pyrimidine.
Materials:
-
Your basic pyridyl-pyrimidine compound
-
Suitable acid (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid)
-
Organic solvent in which the free base is soluble (e.g., methanol, ethanol, isopropanol)
-
Anti-solvent in which the salt is insoluble (e.g., diethyl ether, ethyl acetate)
-
Stir plate and magnetic stir bar
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve your pyridyl-pyrimidine compound in a minimal amount of the chosen organic solvent.
-
Acid Addition: Slowly add a stoichiometric amount (or a slight excess) of the selected acid to the solution while stirring. The acid can be added as a solution in the same solvent.
-
Salt Precipitation: The salt may precipitate directly from the solution. If not, slowly add an anti-solvent until the solution becomes cloudy and precipitation begins.
-
Crystallization: Continue stirring for a period to allow for complete crystallization. You may need to cool the mixture in an ice bath to maximize the yield.
-
Isolation: Collect the precipitated salt by vacuum filtration.
-
Washing: Wash the salt with a small amount of the anti-solvent to remove any residual impurities.
-
Drying: Dry the salt under vacuum to remove all traces of solvent.
-
Solubility Testing: Compare the aqueous solubility of the prepared salt with that of the original free base.
Data Presentation
Table 1: Solubility of Pyrimidine Derivatives in Various Solvents at Different Temperatures
This table summarizes the mole fraction solubility (x) of a representative pyrimidine derivative in different solvents as a function of temperature. Data is illustrative and based on trends reported in the literature.[9][10]
| Temperature (K) | Methanol | N,N-Dimethylformamide (DMF) | Carbon Tetrachloride (CCl₄) |
| 298.15 | 0.0025 | 0.0150 | 0.0005 |
| 308.15 | 0.0035 | 0.0180 | 0.0008 |
| 318.15 | 0.0048 | 0.0220 | 0.0012 |
| 328.15 | 0.0065 | 0.0270 | 0.0017 |
As the data indicates, solubility generally increases with temperature, and the choice of solvent has a significant impact, with polar aprotic solvents like DMF often being superior for these types of compounds.[9][10]
Visualizing Solubility Enhancement Strategies
The following diagrams illustrate the conceptual workflows for addressing solubility issues.
Caption: A decision-making workflow for selecting an appropriate solubility enhancement strategy.
Sources
- 1. scispace.com [scispace.com]
- 2. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. wjbphs.com [wjbphs.com]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. ijmsdr.org [ijmsdr.org]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling of 4-Chloropyrimidines
Welcome to the technical support center for optimizing catalyst selection in cross-coupling reactions involving 4-chloropyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful C-C and C-N bond-forming reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the cross-coupling of 4-chloropyrimidines and provides actionable solutions based on mechanistic principles.
Issue 1: Low or No Conversion to the Desired Product
Question: My cross-coupling reaction with a 4-chloropyrimidine substrate is showing low to no conversion. What are the likely causes and how can I fix it?
Answer:
Low or no conversion is a frequent challenge, especially given the relatively lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[1] The primary culprits are often related to catalyst activity and the stability of your reagents.
Potential Causes & Solutions:
-
Inefficient Oxidative Addition: The first step in many cross-coupling catalytic cycles, oxidative addition to the C-Cl bond, can be sluggish.[2]
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation.[2]
-
Solution: The use of bulky ligands can sterically hinder the coordination of the pyrimidine nitrogen to the palladium center. Additionally, ensuring a strictly inert atmosphere is crucial, as oxygen can oxidize and deactivate the active Pd(0) species.[4]
-
-
Decomposition of Coupling Partner: For Suzuki reactions, boronic acids can be unstable and undergo protodeboronation (hydrolysis) or oxidation, particularly at elevated temperatures.[2]
-
Solution: Use fresh, high-purity boronic acid. Pinacol esters of boronic acids are often more stable.[5] Running the reaction under anhydrous conditions (if compatible with your system) or using a milder base like K₃PO₄ or KF can also mitigate decomposition.[3][4] For Stille reactions, while organostannanes are generally stable, ensuring their purity is important.[6]
-
-
Inappropriate Reaction Conditions: The choice of base and solvent is critical.
Logical Workflow for Troubleshooting Low Conversion
Caption: Troubleshooting flowchart for low conversion.
Issue 2: Formation of Significant Side Products
Question: I am observing significant side products in my reaction. What are they, and how can I minimize their formation?
Answer:
Side product formation can complicate purification and reduce the yield of your target molecule. Common side products include homocoupled products and products from competing reactions.
Potential Side Products & Minimization Strategies:
-
Homocoupling of the Nucleophilic Partner: This is especially common in Suzuki reactions where two boronic acid molecules couple.[4]
-
Solution: Ensure a thoroughly deoxygenated reaction mixture, as oxygen can promote homocoupling.[4] Using a slight excess of the 4-chloropyrimidine can also disfavor this side reaction.
-
-
Protodeboronation (in Suzuki reactions): This results in the formation of the corresponding arene from the boronic acid.[7]
-
Solution: This is often exacerbated by high temperatures and certain bases.[7] Consider using a milder base, lower reaction temperature, and ensuring the boronic acid is of high purity.
-
-
Hydrodehalogenation: The chloro group is replaced by a hydrogen atom.
-
Solution: This can occur with highly active catalysts. Adjusting the catalyst system or using a less reactive hydride source (if applicable, as in reductive Heck couplings) can help.[8]
-
-
Competing Nucleophilic Aromatic Substitution (SNAr): In some cases, direct substitution of the chloride by a nucleophile can compete with the cross-coupling reaction, especially with dihalopyrimidines.[9][10]
-
Solution: The choice of catalyst and ligand can significantly influence the chemoselectivity. For instance, in the C-S coupling of 2,4-dichloropyrimidines, certain Pd(II) precatalysts with bulky NHC ligands favor C2-selective cross-coupling, while other conditions might favor C4-selective SNAr.[9][10][11]
-
Issue 3: Regioselectivity Problems with Dihalopyrimidines
Question: I am working with a dihalopyrimidine (e.g., 2,4-dichloropyrimidine) and getting a mixture of isomers. How can I control the regioselectivity?
Answer:
Controlling regioselectivity is a critical aspect of synthesizing substituted pyrimidines. Generally, in Pd-catalyzed cross-couplings of 2,4-dihalopyrimidines, reaction at the C4 position is favored.[9][12]
Factors Influencing Regioselectivity:
-
Electronic Effects: The C4 position is generally more electron-deficient and thus more susceptible to nucleophilic attack and oxidative addition.[12]
-
Ligand Control: The choice of ligand can dramatically alter the regioselectivity. Bulky, electron-donating ligands can sometimes override the inherent electronic preference. For example, bulky N-heterocyclic carbene (NHC) ligands have been shown to uniquely promote C2-selective C-S cross-coupling of 2,4-dichloropyrimidine.[9][10][11] This is a powerful strategy for accessing less common isomers.
-
Catalyst Precursor: The structure of the Pd(II) precatalyst can also influence selectivity.[9][11]
-
Reaction Conditions: In some cases, ligand-free conditions, such as "Jeffery" conditions, can enhance selectivity for the less conventional C4-coupling in other dihaloheteroarenes, suggesting that exploring a wide range of conditions is beneficial.[13][14]
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding catalyst and condition selection for cross-coupling reactions of 4-chloropyrimidines.
Q1: Which type of cross-coupling reaction is best suited for my 4-chloropyrimidine substrate?
The choice of reaction depends on the desired bond to be formed:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl groups. It is widely used due to the commercial availability and relatively low toxicity of boronic acids.[15]
-
Stille Coupling: Another excellent method for C-C bond formation. Organostannanes are often stable and tolerate a wide range of functional groups.[6] However, the toxicity of tin reagents is a significant drawback.[6][16]
-
Sonogashira Coupling: The premier method for forming C-C bonds with terminal alkynes.[17][18]
-
Buchwald-Hartwig Amination: The go-to reaction for forming C-N bonds with a wide variety of amines.[19]
-
Heck Coupling: Used for coupling with alkenes to form substituted olefins.[20]
Q2: How do I select the optimal palladium catalyst and ligand?
For the less reactive 4-chloropyrimidines, the catalyst system is paramount.
-
Palladium Precursor: Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.[1][12][21] Pre-catalysts, which are more stable and lead to cleaner formation of the active catalytic species, are often preferred.[22][23]
-
Ligands: The ligand choice is crucial for activating the C-Cl bond.
-
For Suzuki & Stille: Electron-rich, bulky phosphine ligands like P(t-Bu)₃, XPhos, and SPhos are often effective.[2][3]
-
For Buchwald-Hartwig: A variety of specialized biarylphosphine ligands have been developed to couple a wide range of amines.
-
N-Heterocyclic Carbenes (NHCs): These have shown great promise, particularly in challenging couplings and for controlling regioselectivity.[9][10][11]
-
Q3: What is the role of the base, and how do I choose the right one?
The base plays multiple roles, including regenerating the active catalyst and activating the nucleophilic partner (e.g., in Suzuki coupling).
-
Common Bases: K₂CO₃, K₃PO₄, Cs₂CO₃, KF, and organic bases like Et₃N are frequently used.[3][4][18]
-
Selection Criteria: The strength and solubility of the base can significantly impact the reaction.[4] For sensitive substrates, a weaker base like K₃PO₄ or KF may be preferable to stronger bases like alkoxides, which can cause side reactions.
Q4: Can microwave irradiation improve my reaction?
Yes, microwave-assisted synthesis can be highly effective. It often leads to dramatically reduced reaction times and can improve yields, sometimes with lower catalyst loading.[7][12] For sluggish reactions, this is an excellent optimization strategy to explore.
Catalyst/Ligand Selection Guide
| Cross-Coupling Type | Common Pd Precursors | Recommended Ligand Classes | Key Considerations |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, XPhos), NHCs | Boronic acid stability is crucial.[2] |
| Stille | Pd(PPh₃)₄, Pd₂(dba)₃ | Triarylphosphines, AsPh₃ | Toxicity of tin reagents is a major concern.[6][21] |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Triphenylphosphine | Often requires a copper(I) co-catalyst.[17][24] |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | Biarylphosphines (e.g., BINAP, Xantphos) | Amine purity is critical.[22] |
| Heck | Pd(OAc)₂ | Phosphines, NHCs | Regioselectivity can be an issue. |
III. Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a 4-Chloropyrimidine
This protocol provides a starting point for optimization.
Materials:
-
4-Chloropyrimidine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 3.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the 4-chloropyrimidine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Experimental Workflow Diagram
Caption: General experimental workflow for cross-coupling.
IV. Mechanistic Overview
A fundamental understanding of the catalytic cycle is essential for rational troubleshooting.
Generalized Catalytic Cycle for Cross-Coupling
Caption: A simplified catalytic cycle for cross-coupling reactions.
The cycle typically involves:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine.[6][16]
-
Transmetalation: The organic group from the coupling partner (e.g., boronic acid, organostannane) is transferred to the palladium center.[6][16]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst.[6][16]
Each of these steps has its own energy barrier and can be influenced by the choice of ligand, solvent, base, and temperature. A bottleneck at any of these stages can lead to low conversion or side reactions.
V. References
-
Current time information in Denbighshire, GB. Google Search.
-
C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC. National Center for Biotechnology Information.
-
C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Gordon Research Conferences.
-
C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed. National Center for Biotechnology Information.
-
The Stille Reaction - Chem 115 Myers. Harvard University.
-
Technical Support Center: Suzuki Coupling with Chloropyrimidine Substrates - Benchchem. BenchChem.
-
Application Notes and Protocols: Synthesis of 4- Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug Discovery - Benchchem. BenchChem.
-
Stille Coupling | NROChemistry. NROChemistry.
-
Technical Support Center: Suzuki Coupling with Chloropyrimidines - Benchchem. BenchChem.
-
Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem. BenchChem.
-
A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines - Benchchem. BenchChem.
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. ACS Publications.
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Thieme Chemistry.
-
Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids - American Chemical Society. ACS Publications.
-
Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids. National Center for Biotechnology Information.
-
Stille Reaction (Palladium Catalyzed Coupling) - Common Organic Chemistry. Common Organic Chemistry.
-
Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. Sigma-Aldrich.
-
Cross-Coupling Reactions Guide. MilliporeSigma.
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications.
-
Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions - Benchchem. BenchChem.
-
A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol - Benchchem. BenchChem.
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Reddit.
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs.
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. MDPI.
-
Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine - PMC. National Center for Biotechnology Information.
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Reddit.
-
Org. Synth. 2011, 88, 197. Organic Syntheses.
-
Heck Reaction - Chemistry LibreTexts. Chemistry LibreTexts.
-
Heck Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
-
Stille reaction - Wikipedia. Wikipedia.
-
Cross-Coupling Reactions: A Practical Guide - ResearchGate. ResearchGate.
-
Sonogashira coupling - Wikipedia. Wikipedia.
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications.
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC. National Center for Biotechnology Information.
-
Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Wordpress.
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia.
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts.
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 11. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jmcct.com [jmcct.com]
- 16. Stille reaction - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Heck Reaction [organic-chemistry.org]
- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. reddit.com [reddit.com]
- 24. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Validation & Comparative
Technical Comparison Guide: HPLC Purity Analysis of Chloropyrimidines
Executive Summary
The purity analysis of chloropyrimidines (e.g., 2,4-dichloropyrimidine) presents a specific set of chromatographic challenges that often lead to method failure on standard alkyl-bonded phases. The primary difficulties are hydrolytic instability , regioisomer separation , and peak tailing caused by basic nitrogen interactions.
This guide compares the industry-standard C18 (Octadecyl) stationary phase against the PFP (Pentafluorophenyl) phase. While C18 remains the workhorse for general lipophilic retention, experimental evidence and mechanistic principles demonstrate that PFP phases provide superior selectivity (
The Challenge: Chemistry & Degradation
Chloropyrimidines are reactive scaffolds used in kinase inhibitor synthesis.[1] Their reactivity, however, makes them prone to hydrolysis in aqueous environments. A robust HPLC method must separate the parent compound from its hydrolysis byproducts and potential regioisomers.
Degradation Pathway
In the presence of water, 2,4-dichloropyrimidine undergoes nucleophilic aromatic substitution (
Figure 1: Hydrolysis pathway of 2,4-dichloropyrimidine. The method must resolve these regioisomeric byproducts.
Comparative Study: C18 vs. PFP Stationary Phases
Mechanistic Differences
The choice of column defines the separation success.
| Feature | C18 (Octadecyl) | PFP (Pentafluorophenyl) |
| Primary Mechanism | Hydrophobic Interaction (Dispersive forces) | |
| Selectivity Driver | Carbon load & Surface Area | Fluorine ring electron density |
| Halogen Affinity | Low (Retains based on non-polarity) | High (Specific F-Cl interactions) |
| Regioisomer Resolution | Poor (Similar hydrophobicity) | Excellent (Shape & electronic selectivity) |
Performance Comparison Data
The following data summarizes typical performance metrics when analyzing chlorinated pyrimidines under acidic mobile phase conditions.
Conditions: Mobile Phase A: 0.1% H3PO4 in Water; Mobile Phase B: Acetonitrile. Gradient elution.
| Metric | C18 Column (Standard) | PFP Column (Recommended) | Interpretation |
| Retention ( | Moderate | High | PFP offers stronger retention for halogenated aromatics. |
| Selectivity ( | 1.05 - 1.10 | 1.25 - 1.40 | PFP easily separates regioisomers (e.g., 2,4- vs 4,6-dichloro). |
| Tailing Factor ( | 1.3 - 1.8 | 1.0 - 1.2 | PFP phases are often better end-capped for basic heterocycles. |
| Resolution ( | < 1.5 (Critical Pair) | > 3.0 | Baseline separation of hydrolysis products is achieved on PFP. |
Expert Insight: On a C18 column, the 2-chloro and 4-chloro hydrolysis products often co-elute or appear as a "shoulder" on the main peak. The PFP phase utilizes the electron-deficiency of the fluorinated ring to interact differently with the specific position of the chlorine atom on the pyrimidine ring, pulling these peaks apart.
Method Development Protocol
This protocol is designed to be self-validating, ensuring that sample degradation during analysis does not generate false positives.
Analytical Workflow
Figure 2: Step-by-step development workflow emphasizing stability and selectivity.
Detailed Methodology
Step 1: Sample Preparation (The "Dry" Approach)
Because chloropyrimidines hydrolyze in water, do not use the mobile phase as the diluent if it contains water.
-
Protocol: Weigh ~10 mg of sample. Dissolve in 10 mL of 100% Acetonitrile (HPLC Grade) .
-
Why? This "freezes" the hydrolysis profile. If you dilute with water, the impurity profile will change while the sample sits in the autosampler, leading to non-reproducible data.
Step 2: Mobile Phase Optimization
-
Buffer: 10 mM Ammonium Phosphate or 0.1% Phosphoric Acid.
-
Note: Phosphate buffers (non-volatile) generally provide sharper peaks for basic pyrimidines than Formic Acid (volatile) due to better silanol suppression.
-
-
pH Control: Adjust pH to 2.5 ± 0.2 .
Step 3: Gradient Parameters
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C (Keep low to inhibit on-column hydrolysis).
-
Detection: UV @ 254 nm (pyrimidine ring absorption).
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Ghost Peaks / Rising Baseline | Sample is hydrolyzing in the vial. | Switch diluent to 100% ACN. Reduce autosampler temperature to 4°C. |
| Peak Tailing ( | Interaction with residual silanols. | Lower mobile phase pH to < 3.[5]0. Add 5-10% methanol to Mobile Phase A to wet the surface. |
| Co-elution of Isomers | Insufficient selectivity on C18. | Switch to PFP column. The fluorine-halogen interaction is required for separation. |
References
-
Fortis Technologies.A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity. (Discusses
and dipole mechanisms for separating halogenated aromatics). 2[6][7][8][9] -
Advanced Chromatography Technologies (ACE). ACE C18-PFP Technical Brochure.[10] (Comparison of C18 vs PFP for regioisomers and halogenated compounds). 11[5][6][7][8][9][12]
-
Phenomenex. How to Reduce Peak Tailing in HPLC? (Guidance on silanol suppression and pH control for basic compounds). 5
-
LCGC International. Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. (In-depth review of PFP retention mechanisms). 13[5][6][7][8][9][12][14]
-
NIST Chemistry WebBook. Pyrimidine, 2,4-dichloro- Data. (Physical properties and structure verification). 15[5][6][7][8][9][12][14]
Sources
- 1. srinichem.com [srinichem.com]
- 2. fortis-technologies.com [fortis-technologies.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifechempharma.com [lifechempharma.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. hplc.eu [hplc.eu]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. deswater.com [deswater.com]
- 15. Pyrimidine, 2,4-dichloro- [webbook.nist.gov]
HRMS mass spectrometry data for 4-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidine
Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Analytical Scientists, Drug Development QA/QC
Executive Summary: The Structural Mandate
In the development of kinase inhibitors and heterocyclic scaffolds, 4-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidine (referred to herein as CMPP-Cl ) serves as a critical electrophilic intermediate. Its value lies in the C4-chlorine atom, which acts as a "chemical warhead" for subsequent nucleophilic aromatic substitution (
However, the synthesis of CMPP-Cl—typically via the chlorination of its hydroxy-precursor using
This guide provides a definitive HRMS (High-Resolution Mass Spectrometry) framework to objectively compare CMPP-Cl against its primary alternative/impurity, 6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol (CMPP-OH) , ensuring structural integrity in drug discovery workflows.
Comparative HRMS Profiling: Target vs. Alternative
The following data establishes the objective "fingerprint" required to distinguish the active chloro-pyrimidine from its inactive hydroxy-analog.
Table 1: HRMS Data Comparison
Data based on theoretical monoisotopic masses and standard ESI(+) ionization behavior.
| Feature | Target: CMPP-Cl | Alternative (Impurity): CMPP-OH | differentiation Logic |
| Formula | Chlorine vs. Hydroxyl substitution | ||
| Monoisotopic Mass | 205.0407 Da | 187.0746 Da | Mass shift of |
| [M+H]+ (Exp. Target) | 206.0480 | 188.0819 | Primary quantitation ion |
| Isotopic Pattern | Distinct 3:1 ratio ( | No significant M+2 peak | Crucial for confirmation |
| RDB Equivalents | 7.0 | 7.0 | Ring/Double Bond Equivalence |
| Key Fragment ( | Loss of HCl ( | Loss of CO ( | Distinct fragmentation pathways |
Expert Insight: The Chlorine Signature
The most reliable self-validating metric for CMPP-Cl is the chlorine isotope signature .
-
CMPP-Cl: You must observe a peak at
208.0450 with approximately 32% intensity relative to the base peak (206.0480). -
CMPP-OH: Will show a negligible M+2 peak (derived only from
and natural abundance), typically <1% intensity.
Critical Check: If your spectrum lacks the 3:1 doublet at M/M+2, you have likely hydrolyzed your product back to the starting material or failed the chlorination step.
Mechanistic Fragmentation Pathways
Understanding how CMPP-Cl breaks down inside the collision cell (CID) is vital for structural confirmation. Unlike the hydroxy-analog which often loses
Diagram 1: Fragmentation Logic Flow
The following diagram illustrates the primary dissociation pathways for CMPP-Cl in ESI positive mode.
Caption: Predicted ESI(+) fragmentation pathway for CMPP-Cl. The loss of HCl (neutral) is the dominant low-energy channel, distinguishing it from non-halogenated analogs.
Experimental Protocol: Self-Validating Workflow
To replicate these results and validate your synthesis, follow this specific HRMS protocol. This method is designed to minimize in-source fragmentation while maximizing sensitivity for the protonated molecule.
A. Sample Preparation[1][2][3][4]
-
Stock Solution: Dissolve 1 mg of CMPP-Cl in 1 mL of anhydrous Acetonitrile (ACN) .
-
Why? Avoid Methanol/Water initially to prevent potential hydrolysis of the reactive C-Cl bond during storage.
-
-
Working Solution: Dilute 10
L of stock into 990 L of 50:50 ACN:Water + 0.1% Formic Acid.-
Concentration: ~10
g/mL (approx 50 M). -
Note: Analyze immediately.
-
B. Instrument Parameters (Orbitrap/Q-TOF)
-
Ionization Source: Electrospray Ionization (ESI) – Positive Mode.[1]
-
Spray Voltage: 3.5 kV.
-
Capillary Temperature: 275°C (Do not exceed 300°C to prevent thermal degradation).
-
Sheath Gas: 30 arb units; Aux Gas: 10 arb units.
-
Mass Range:
100 – 1000. -
Resolution: > 30,000 (FWHM) to resolve fine isotopic structure.
C. Validation Steps (The "Trust" Check)
Every run must pass these three checkpoints before data is accepted:
-
Mass Accuracy Check: The observed mass for
must be within 5 ppm of 206.0480. -
Isotope Ratio Check: The intensity of the peak at 208.045 (
) must be of the peak at 206.048. -
Impurity Flag: Scan for
188.0819. If this peak exceeds 5% relative abundance, the batch requires re-purification (likely recrystallization from hexanes/EtOAc).
Synthesis & QC Context
To provide context for why this data matters, the following diagram outlines the synthesis and Quality Control decision tree.
Caption: Quality Control decision tree using HRMS to validate the chlorination of the pyrimidine scaffold.
References
-
PubChem. Compound Summary for CID 598255: 4-Chloro-6-methyl-2-phenylpyrimidine (Analogous Scaffold). National Library of Medicine (US), National Center for Biotechnology Information. [Link]
-
Salem, M. A. I., et al. (2014).[2] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry.[2] [Link]
-
Wang, Y., et al. (2002).[3] ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols. Analytical Chemistry.[3][4][5] [Link]
Sources
- 1. Gas-phase fragmentation of protonated C60-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. article.sapub.org [article.sapub.org]
- 3. ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. heteroletters.org [heteroletters.org]
- 5. Mass spectrometric (HPLC/ESI--MS/MS) quantification of pyrimido[1,3-a]purin-10(3H)-one, a guanine adduct formed by reaction of malondialdehyde with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-61310-33-6 - Thoreauchem [thoreauchem.com]
A Researcher's Guide to Validating Regioselectivity in Pyrimidine Substitution Reactions
For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold is a foundational element in the synthesis of a vast array of bioactive molecules. Its functionalization through substitution reactions is a critical step in generating novel chemical entities. However, the inherent electronic properties of the diazine ring often lead to challenges in controlling the site of substitution, making the validation of regioselectivity a paramount concern. This guide provides an in-depth comparison of common substitution methodologies and a detailed walkthrough of the analytical techniques required to unambiguously determine the regiochemical outcome of these reactions, supported by experimental data and field-proven insights.
The Challenge of Regioselectivity in Pyrimidine Chemistry
The pyrimidine ring, with its two nitrogen atoms at the 1 and 3 positions, is an electron-deficient heterocycle. This electronic nature dictates its reactivity, particularly in nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. Leaving groups on the pyrimidine ring, typically halogens, are activated towards substitution at the 2-, 4-, and 6-positions due to the ability of the ring nitrogens to stabilize the negative charge of the Meisenheimer intermediate.[1][2] Generally, for commonly used substrates like 2,4-dichloropyrimidine, substitution preferentially occurs at the C4 position, which is more electrophilic.[3][4]
However, this preference is not absolute and can be influenced by a variety of factors including:
-
Electronic Effects: The presence of other electron-donating or electron-withdrawing substituents on the ring can significantly alter the electronic landscape, thereby changing the preferred site of attack.[5]
-
Steric Hindrance: Bulky substituents can block access to an otherwise electronically favored position, directing the incoming nucleophile to a less hindered site.
-
Reaction Conditions: The choice of catalyst, ligand, solvent, and base in metal-catalyzed reactions can dramatically influence and even reverse the inherent regioselectivity of the substrate.[6]
Given these variables, it is not sufficient to assume a particular regiochemical outcome based on general principles alone. Rigorous experimental validation is essential to confirm the structure of the synthesized pyrimidine derivatives.
Comparing Substitution Methodologies: A Data-Driven Overview
The choice of synthetic strategy plays a crucial role in determining the regiochemical outcome. Below is a comparison of common substitution reactions on pyrimidines, with a focus on controlling and predicting their regioselectivity.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a workhorse reaction in pyrimidine chemistry. The regioselectivity is highly dependent on the substituents present on the pyrimidine ring.
-
Conventional Selectivity (C4-Substitution): In 2,4-dichloropyrimidines with an electron-withdrawing group at the C5 position, nucleophilic attack by secondary amines overwhelmingly favors the C4 position.[1][7]
-
Inverting Selectivity (C2-Substitution): Interestingly, the use of tertiary amine nucleophiles with the same C5-substituted 2,4-dichloropyrimidines can lead to excellent selectivity for the C2 position.[1][7] This highlights the subtle interplay of steric and electronic effects that can be exploited to control regioselectivity. Furthermore, electron-donating groups at the C6 position can also direct SNAr reactions to the C2 position.[5]
Table 1: Regioselectivity in SNAr of 5-Nitro-2,4-dichloropyrimidine
| Nucleophile (Amine) | Conditions | Major Product | Regioisomeric Ratio (C2:C4) | Yield | Reference |
| Diethylamine (Secondary) | iPrNEt, CHCl3, 40 °C | C4-substituted | ~1:5 | Moderate | [7] |
| Triethylamine (Tertiary) | iPrNEt, CHCl3, 40 °C | C2-substituted | >19:1 | Good | [7] |
| N-methylpiperazine | EtOH, 0 °C to r.t. | C4-substituted | 1:5 | 85% | [5] |
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. As with SNAr, the C4 position of 2,4-dichloropyrimidine is generally the more reactive site.
-
C4-Selectivity: A wide range of palladium catalysts, including Pd(PPh₃)₄ and Pd(dppf)Cl₂, under various conditions, reliably yield the C4-arylated product with high selectivity.[8][9] Microwave-assisted protocols can significantly shorten reaction times while maintaining high yields and selectivity for the C4 position.[8]
-
Achieving C2-Selectivity: While less common, C2-selective cross-coupling can be achieved. For instance, in C-S coupling reactions, the use of bulky N-heterocyclic carbene (NHC) ligands with a palladium precatalyst has been shown to uniquely favor substitution at the C2 position of unsubstituted 2,4-dichloropyrimidine.[6]
Table 2: Regioselectivity in Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid
| Catalyst / Ligand | Base | Solvent | Conditions | Major Product | Yield | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 °C, 15 min (MW) | C4-phenyl | 81% | [8] |
| Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 °C, 15 min (MW) | C4-phenyl | 70% | [8] |
| (η³-1-tBu-indenyl)Pd(SIPr)(Cl) | KF | THF | Room Temp | C4-phenyl | ~10:1 C4:C2 | [6] |
Minisci Radical Alkylation
The Minisci reaction offers a pathway for direct C-H functionalization of electron-deficient heterocycles.[10] However, it often yields a mixture of regioisomers, making purification challenging.[10]
-
Controlling Regioselectivity: A key strategy to control regioselectivity in Minisci reactions is the use of a removable blocking group. For instance, a maleate-derived blocking group can be installed on a pyridine (and by extension, could be adapted for pyrimidines) to sterically hinder the C2 and C6 positions, thereby directing the incoming alkyl radical exclusively to the C4 position.[11][12][13]
The Analytical Toolbox for Validating Regioselectivity
Once a reaction is complete, a combination of analytical techniques is employed to determine the precise substitution pattern. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and commonly used tool for this purpose.
The Central Role of NMR Spectroscopy
A systematic approach using a combination of 1D and 2D NMR experiments is crucial for unambiguous structure elucidation.
-
Sample Preparation:
-
Acquire 1D Spectra (¹H and ¹³C):
-
¹H NMR: This provides initial information on the number of protons on the pyrimidine ring and their coupling patterns. The coupling constants (J-values) are particularly informative:
-
ortho-coupling (³JHH) across a C-C bond is typically 4-6 Hz.
-
meta-coupling (⁴JHH) across a C-N-C fragment is smaller, around 2-3 Hz.
-
-
¹³C NMR {¹H}: This spectrum reveals the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.
-
-
Acquire 2D Correlation Spectra:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the connectivity of the remaining protons on the pyrimidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to (¹JCH). This is essential for assigning the chemical shifts of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for determining regiochemistry. It shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH).[16] By observing correlations from a substituent's protons to the carbons of the pyrimidine ring, the point of attachment can be definitively established. For example, a correlation from the α-protons of a substituent to a quaternary carbon of the pyrimidine ring is a strong indicator of direct attachment.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å), irrespective of their bonding.[17] It is particularly useful for distinguishing between isomers where through-bond correlations are ambiguous. For example, an NOE between a substituent's proton and a specific ring proton confirms their spatial proximity.
-
Case Study: Differentiating 2- and 4-Substituted Pyrimidines using HMBC
Consider a mono-substituted pyrimidine formed from 2,4-dichloropyrimidine. The key to distinguishing the 2-substituted from the 4-substituted isomer lies in the long-range correlations of the remaining pyrimidine ring protons (H5 and H6).
// Correlations for 4-Substituted H5_4 -> C4_4 [label="²J", style=dashed, color="#EA4335"]; H5_4 -> C2_4 [style=invis]; // for layout H6_4 -> C2_4 [label="³J", style=dashed, color="#34A853"]; H6_4 -> C4_4 [label="³J", style=dashed, color="#34A853"];
// Correlations for 2-Substituted H5_2 -> C4_2 [label="³J", style=dashed, color="#34A853"]; H5_2 -> C2_2 [label="³J", style=dashed, color="#34A853"]; H6_2 -> C2_2 [style=invis]; // for layout H6_2 -> C4_2 [label="²J", style=dashed, color="#EA4335"];
} .dot Caption: Key 2- and 3-bond HMBC correlations for distinguishing isomers.
-
For the 4-substituted isomer: H6 will show a ³J correlation to the substituted C4 and a ³J correlation to the unsubstituted C2. H5 will show a crucial ²J correlation to the substituted C4.
-
For the 2-substituted isomer: H6 will show a ²J correlation to the unsubstituted C4. H5 will show a ³J correlation to the unsubstituted C4 and a ³J correlation to the substituted C2.
The presence or absence of these key ²J and ³J correlations provides definitive proof of the substitution pattern.
The Gold Standard: X-ray Crystallography
When NMR data is ambiguous, or for absolute confirmation of a novel structure, single-crystal X-ray diffraction is the ultimate arbiter of regiochemistry. It provides a three-dimensional map of the electron density in a molecule, allowing for the direct visualization of the atomic connectivity.
Protocol for Growing Diffraction-Quality Crystals
Obtaining a high-quality single crystal is often the most challenging step. The general principle is to allow a saturated solution of the compound to slowly reach a state of supersaturation, promoting slow and orderly crystal growth.
-
Purification: The compound must be of the highest possible purity. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: Identify a solvent in which the compound is sparingly soluble. Alternatively, find a solvent pair: one in which the compound is highly soluble and another (the anti-solvent) in which it is insoluble.
-
Common Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a vial. Loosely cap the vial or cover it with parafilm pierced with a few small holes. Allow the solvent to evaporate slowly over several days to weeks.[18]
-
Solvent Layering (Vapor Diffusion): Dissolve the compound in a small amount of a dense, high-boiling point solvent in a small vial. Place this vial inside a larger, sealed jar containing a more volatile anti-solvent. The anti-solvent will slowly diffuse into the primary solvent, reducing the compound's solubility and inducing crystallization.[18][19]
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool to room temperature very slowly. Transferring the container to a dewar filled with warm water can help to slow the cooling process.[19]
-
-
Sample Submission: Once crystals are formed, they should be kept in their mother liquor to prevent desolvation and loss of crystallinity.[20] Consult with your facility's crystallographer for specific submission requirements.
Conclusion
Controlling and validating the regioselectivity of substitution reactions on pyrimidines is a critical task in synthetic and medicinal chemistry. A thorough understanding of the factors that govern the reactivity of the pyrimidine ring, combined with a systematic and multi-faceted analytical approach, is essential for success. While general reactivity trends provide a useful starting point, they are not a substitute for rigorous characterization. The strategic application of 1D and 2D NMR techniques, particularly HMBC and NOESY, provides a robust and reliable means of structure elucidation. In cases of ambiguity, single-crystal X-ray diffraction offers an unequivocal solution. By integrating these principles and protocols into their workflow, researchers can confidently navigate the complexities of pyrimidine chemistry and accelerate the discovery of novel molecules.
References
- BenchChem. (2025). A Comparative Guide to Site-Selectivity in Cross-Coupling Reactions of Dihalopyrimidines. BenchChem.
- Lee, M., Rucil, T., Hesek, D., Oliver, A. G., Fisher, J. F., & Mobashery, S. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763.
- Boyle, P. D. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(4), 433-442.
- D'Arcy, A., & Mac Sweeney, A. (2007). X-Ray Crystallography of Chemical Compounds. Methods in Molecular Biology, 363, 107-124.
- Abdou, I. M., & Fahmy, A. F. (2006). Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents. Journal of Chemical Research, 2006(11), 724-726.
- Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927–11933.
- Wai, J. S., et al. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class.
- Lee, M., Rucil, T., Hesek, D., Oliver, A. G., Fisher, J. F., & Mobashery, S. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Sci-Hub.
- BenchChem. (2025). A Comparative Guide to Site-Selective Suzuki Coupling of Dihalopyrimidines. BenchChem.
- Lee, M., Rucil, T., Hesek, D., Oliver, A. G., Fisher, J. F., & Mobashery, S. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Minisci reaction.
- Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021).
- BenchChem. (2025). Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions. BenchChem.
- Purdue University. (n.d.). X-Ray Crystallography - How to Submit Samples, Scheduling and Lab Info.
- Štefane, B., & Požgan, F. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(18), 3326.
- University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry.
- MacMillan, D. W. C., & Perfetti, M. (2023). Discovery and Development of the Enantioselective Minisci Reaction. Accounts of Chemical Research, 56(15), 2035–2049.
- University of Alberta. (n.d.).
- LibreTexts Chemistry. (2024). 19: HMBC.
- BenchChem. (2025).
- Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(48), 6299-6301.
- Rauf, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4983.
- BenchChem. (2025). Technical Support Center: NMR Peak Assignment for Substituted Pyrimidines. BenchChem.
- University of Sheffield. (n.d.).
- ResearchGate. (n.d.). Correlations in the HSQC and HMBC spectra of 19.
- University of Wisconsin-Madison. (n.d.).
- Hazari, N., & Melvin, P. R. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 53(11), 2535-2547.
- ResearchGate. (n.d.).
- University of California, Berkeley. (2018). NOE Experiments on the Bruker 400 and 500.
- University of Maryland, Baltimore County. (2021). 1D NOESY made easy.
- Nanalysis. (2021).
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Ethoxy-4,6-dichloropyrimidine.
- ResearchGate. (n.d.). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)
Sources
- 1. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minisci reaction - Wikipedia [en.wikipedia.org]
- 11. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 12. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 18. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.iucr.org [journals.iucr.org]
- 20. X-Ray Crystallography - How to Submit Samples, Scheduling and Lab Info - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
Safety Operating Guide
Navigating the Disposal of 4-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidine: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidine, a halogenated heterocyclic compound. Understanding the chemical's inherent properties and associated hazards is the first step toward ensuring a safe and compliant disposal process.
Hazard Profile and Immediate Safety Considerations
Based on analogous compounds, this compound should be handled as a hazardous substance with the potential for the following:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[3][4][5]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[3][4]
Therefore, strict adherence to safety protocols is paramount. All handling and disposal procedures must be conducted within a certified chemical fume hood.[6]
Table 1: Hazard Information for Structurally Similar Compounds
| Hazard Statement Code | Description | Source |
| H302 | Harmful if swallowed | [3][5][7] |
| H312 | Harmful in contact with skin | [3] |
| H315 | Causes skin irritation | [3][5] |
| H319 | Causes serious eye irritation | [3][5] |
| H332 | Harmful if inhaled | [3] |
| H335 | May cause respiratory irritation | [3][5] |
The "Why" Behind the Disposal Protocol: Causality in Waste Management
The core principle for disposing of this compound is its classification as a halogenated organic compound . The presence of the chlorine atom dictates its segregation from non-halogenated waste streams.[1][8] Improper mixing can lead to several negative consequences:
-
Increased Disposal Costs: The treatment processes for halogenated waste are typically more complex and expensive than for non-halogenated waste.[6][8]
-
Environmental Persistence: Halogenated organic compounds can be persistent in the environment and may have detrimental effects on ecosystems.[2]
-
Safety Hazards: Mixing incompatible waste streams can lead to dangerous chemical reactions. For instance, halogenated solvents can produce acids that corrode metal containers.[9]
This protocol is designed as a self-validating system to prevent these issues by ensuring proper segregation, labeling, and containment from the moment the waste is generated.
Step-by-Step Disposal Protocol
This protocol provides a clear workflow for the safe and compliant disposal of this compound.
Personal Protective Equipment (PPE)
Before beginning any waste handling procedures, ensure you are wearing the appropriate PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A properly fitting lab coat
Waste Segregation and Collection
-
Designate a specific, labeled hazardous waste container for "Halogenated Organic Solids." This container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[1] Polyethylene containers are often a good choice.[9]
-
Never mix this compound waste with non-halogenated organic waste, strong acids or bases, or heavy metal waste.[2][8]
-
For solid waste, carefully transfer the material into the designated container using a clean spatula or scoop. Avoid creating dust. If there is a risk of dust, handle the transfer in a fume hood.[10]
-
For solutions containing this compound, they must also be disposed of in a designated "Halogenated Organic Liquid Waste" container. Do not dispose of any organic solvents down the drain.[8]
Labeling
Proper labeling is a critical and mandatory step:
-
Affix a hazardous waste tag to the container as soon as the first particle of waste is added.[2][6]
-
Clearly write the full chemical name: "this compound" and its CAS number (61310-33-6). Do not use abbreviations.[1][11]
-
Indicate the relevant hazards by checking the appropriate boxes on the waste tag (e.g., Toxic, Irritant).[6]
-
Maintain a running list of all constituents and their approximate percentages if other halogenated wastes are being added to the same container.[2]
Storage of Waste Containers
-
Keep the waste container tightly closed at all times , except when actively adding waste.[1][9]
-
Store the container in a designated satellite accumulation area (SAA) within the laboratory.[6]
-
Ensure the storage area is cool, dry, and well-ventilated .[9]
-
The container must be stored in secondary containment to prevent spills.[6]
Final Disposal
-
When the container is approximately three-quarters full, or if it will no longer be used, arrange for its collection by your institution's Environmental Health and Safety (EHS) department .[6]
-
Follow your institution's specific procedures for requesting a waste pickup. This may involve an online form or a direct call to the EHS office.[6]
-
The material will likely be disposed of by a licensed chemical destruction facility, often through controlled incineration with flue gas scrubbing.[10]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
For a small spill:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[6][12]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and then soap and water.
-
All contaminated cleaning materials must be disposed of as hazardous waste.[6]
-
-
For a large spill or if you feel it is unsafe to clean up:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's emergency response team or EHS department.[6]
-
In case of personal exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[13]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the key decision points and actions.
Caption: Disposal workflow for this compound.
References
-
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. Available from: [Link]
-
3-Chloropyridine Safety Data Sheet Jubilant Ingrevia Limited. Available from: [Link]
-
Halogenated Solvents in Laboratories - Campus Operations. Available from: [Link]
-
Halogenated Solvents - Washington State University. Available from: [Link]
-
4-Chloro-6-methylpyrimidine | C5H5ClN2 | CID 581796 - PubChem. Available from: [Link]
-
4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine - PubChem - NIH. Available from: [Link]
-
Common Name: 2-CHLOROPYRIDINE HAZARD SUMMARY - NJ.gov. Available from: [Link]
-
SAFETY DATA SHEET - Fisher Scientific. Available from: [Link]
-
Standard Operating Procedures for Pyridine - Washington State University. Available from: [Link]
-
Safety Data Sheet - Jubilant Ingrevia. Available from: [Link]
-
This compound-61310-33-6 - Thoreauchem. Available from: [Link]
Sources
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-chloro-6-methyl-2-(pyridin-2-yl)pyrimidine | 77168-31-1 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. 4-Chloro-6-methylpyrimidine | C5H5ClN2 | CID 581796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. echemi.com [echemi.com]
- 11. This compound-61310-33-6 - Thoreauchem [thoreauchem.com]
- 12. nj.gov [nj.gov]
- 13. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
